![molecular formula C15H16N4O2 B2495948 (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone CAS No. 1448128-20-8](/img/structure/B2495948.png)
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone
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Overview
Description
“(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone” is a chemical compound. It has been mentioned in the context of anti-tubercular agents .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . Single crystals were developed for some of these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described . The compounds were evaluated for their anti-tubercular activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . Single crystals were developed for some of these compounds .Scientific Research Applications
- Piperidine derivatives play a crucial role in drug development due to their structural versatility and biological activity. Researchers have explored the synthesis of substituted piperidines, including pyridinylmethanone-piperidine, as potential drug candidates . These compounds can serve as building blocks for designing novel pharmaceuticals.
- In a screening study, some derivatives containing the pyridinylmethanone-piperidine moiety displayed better anti-fibrosis activity than existing drugs like Pirfenidone. These findings suggest potential therapeutic applications in fibrotic diseases .
- Pyrido[3,4-g]quinazolines, which incorporate the pyridinylmethanone-piperidine scaffold, were identified as potent inhibitors of protein kinases such as Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) . These kinases are involved in cell cycle regulation and cancer progression.
- Researchers have focused on developing synthetic methods for aromatic ketones, including pyridinylmethanone derivatives. Transition metal-catalyzed Csp3-H oxidation has been explored for the efficient synthesis of these compounds . Such ketones are valuable intermediates in pharmaceutical chemistry.
Medicinal Chemistry and Drug Design
Anti-Fibrosis Activity
Protein Kinase Inhibition
Oxidation Reactions and Aromatic Ketones
Mechanism of Action
Target of Action
Similar compounds have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . This suggests that the compound may also target Mycobacterium tuberculosis.
Mode of Action
It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . This suggests that the compound may interact with its targets in a way that inhibits the growth or survival of the bacteria.
Result of Action
Similar compounds have been found to be non-toxic to human cells , suggesting that the compound may have a favorable safety profile.
Action Environment
This compound has gained significant attention in scientific research, indicating its potential for further development.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-pyrazin-2-yloxypiperidin-1-yl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15(13-3-1-2-6-17-13)19-9-4-12(5-10-19)21-14-11-16-7-8-18-14/h1-3,6-8,11-12H,4-5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVJNFDFIAGMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone |
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